REACTION_CXSMILES
|
[H-].[Na+].[CH:3]([Si:6]([CH:18]([CH3:20])[CH3:19])([CH:15]([CH3:17])[CH3:16])[O:7][CH:8]1CN[C:11](=O)[NH:10][CH2:9]1)([CH3:5])[CH3:4].CI.[CH3:23][N:24]([CH:26]=[O:27])[CH3:25]>>[CH3:23][N:24]1[CH2:25][CH:8]([O:7][Si:6]([CH:15]([CH3:17])[CH3:16])([CH:3]([CH3:5])[CH3:4])[CH:18]([CH3:19])[CH3:20])[CH2:9][N:10]([CH3:11])[C:26]1=[O:27] |f:0.1|
|
Name
|
|
Quantity
|
141 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
28.2 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Si](OC1CNC(NC1)=O)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
197 mmol
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by addition of water
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a saturated aqueous NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was used without further purification
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CN1C(N(CC(C1)O[Si](C(C)C)(C(C)C)C(C)C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |